5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile
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Overview
Description
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both a thiazole and a thiophene ring. These structures are known for their aromaticity and reactivity, making them valuable in various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-methylthiazole with thiophene-2-carbonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiazole or thiophene rings, leading to a wide range of derivatives .
Scientific Research Applications
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 4-Amino-3-methyl-5-(2-methyl-1H-benzo[d]imidazol-1-yl)thiazol-2(3H)-one
Uniqueness
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile is unique due to its combination of thiazole and thiophene rings, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANPAHBIKQCUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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